molecular formula C15H10ClNO3 B6405412 4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid CAS No. 1261991-60-9

4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid

Cat. No.: B6405412
CAS No.: 1261991-60-9
M. Wt: 287.70 g/mol
InChI Key: GRNLQBSSVHDRKH-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chloro group, a cyano group, and a methoxy group attached to a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 4-chloro-3-cyanophenylboronic acid with 2-methoxybenzoic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Reduction: Amino derivatives of the compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-cyanophenyl)-2-methylphenol
  • 2-(4-Chloro-3-cyanophenyl)acetic acid

Uniqueness

Compared to similar compounds, 4-(4-Chloro-3-cyanophenyl)-2-methoxybenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, enhances its solubility and potential for diverse applications .

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-14-7-10(2-4-12(14)15(18)19)9-3-5-13(16)11(6-9)8-17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNLQBSSVHDRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690779
Record name 4'-Chloro-3'-cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-60-9
Record name 4'-Chloro-3'-cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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